

# Application Notes and Protocols for Enzymatic Reactions Using Methyl Pent-2-enoate

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## Compound of Interest

Compound Name: Methyl pent-2-enoate

Cat. No.: B1199443

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These application notes provide an overview and detailed protocols for conducting enzymatic reactions using **methyl pent-2-enoate** as a substrate. The focus is on two primary classes of enzymes: Ene-reductases for the asymmetric reduction of the carbon-carbon double bond and Lipases/Esterases for reactions involving the ester moiety.

## Introduction

**Methyl pent-2-enoate** is a versatile  $\alpha,\beta$ -unsaturated ester that serves as a valuable building block in organic synthesis. The use of enzymes to catalyze transformations of this substrate offers significant advantages over traditional chemical methods, including high stereoselectivity, mild reaction conditions, and a reduced environmental footprint. Ene-reductases, particularly from the Old Yellow Enzyme (OYE) family, are highly effective in the asymmetric reduction of the C=C bond, leading to the formation of chiral methyl pentanoate. Lipases and esterases can be employed for the hydrolysis of the ester group or for transesterification reactions.

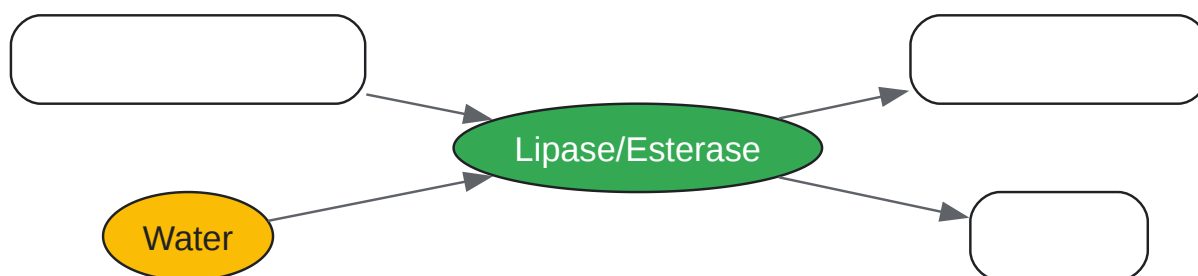
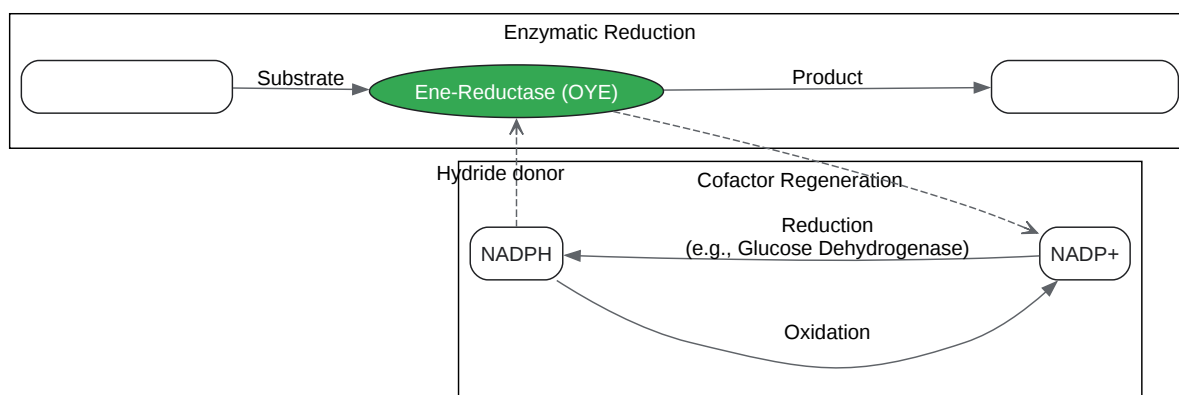
## Application 1: Asymmetric Reduction of Methyl Pent-2-enoate using Ene-Reductases

The enzymatic reduction of the activated C=C double bond in **methyl pent-2-enoate** is a key reaction for the synthesis of chiral compounds. Ene-reductases, a class of flavin-dependent

oxidoreductases, catalyze the stereospecific trans-addition of a hydride and a proton to the double bond, yielding enantiomerically enriched methyl pentanoate.

## Reaction Pathway

The reduction of **methyl pent-2-enoate** by an ene-reductase typically utilizes a nicotinamide cofactor, such as NADPH, which is regenerated in situ.



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